Cas no 446-65-1 (2,2,2-Trifluoro-1-(p-tolyl)ethanol)
2,2,2-Trifluoro-1-(p-tolyl)ethanol Chemical and Physical Properties
Names and Identifiers
-
- 2,2,2-Trifluoro-1-(p-tolyl)ethanol
- 2,2,2-trifluoro-1-(4-methylphenyl)ethanol
- 2,2,2-TRIFLUORO-1-P-TOLYLETHANOL
- 1-(4-methylphenyl)-2,2,2-trifluoroethan-1-ol
- 1-(4-methylphenyl)-2,2,2-trifluoroethanol
- 2,2,2-trifluoro-1-(4'-methylphenyl)ethanol
- 2,2,2-trifluoro-1-p-tolyl-ethanol
- 4'-methyl-1-phenyl-2,2,2-trifluoroethanol
- AC1L86QW
- AC1Q2JXV
- CTK1D7679
- NSC405748
- SureCN307896
- 2,2,2-trifluoro-1-(4-methylphenyl)ethan-1-ol
- LNYGOJDJKXEXDR-UHFFFAOYSA-N
- RL03692
- p-methyl-a-trifluoromethylbenzyl alcohol
- SY114644
- AK131597
- AB0048840
- alpha-Trifluoromethyl-4-methylbenzyl alcohol
- 4-(2,2,2-trifluoro-1-hydroxyet
- DTXSID50324107
- CS-W021468
- EN300-24370
- 1-(4-methylphenyl)-2,2,2-trifluoro-ethanol
- 4-(2,2,2-trifluoro-1-hydroxyethyl)toluene
- AKOS016845550
- NSC-405748
- Z188898086
- A872483
- SCHEMBL307896
- DS-6944
- 446-65-1
- DB-292082
- MFCD00233111
- AKOS001287912
- J-506747
- alpha-(Trifluoromethyl)-4-methylbenzyl Alcohol
- ethanol, 2,2,2-trifluoro-1-(p-tolyl)-
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- MDL: MFCD00233111
- Inchi: 1S/C9H9F3O/c1-6-2-4-7(5-3-6)8(13)9(10,11)12/h2-5,8,13H,1H3
- InChI Key: LNYGOJDJKXEXDR-UHFFFAOYSA-N
- SMILES: FC(C(C1C=CC(C)=CC=1)O)(F)F
Computed Properties
- Exact Mass: 190.06057
- Monoisotopic Mass: 190.06054939g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2
- XLogP3: 2.5
Experimental Properties
- Boiling Point: 230.8℃ at 760 mmHg
- PSA: 20.23
2,2,2-Trifluoro-1-(p-tolyl)ethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T839543-250mg |
2,2,2-Trifluoro-1-(p-tolyl)ethanol |
446-65-1 | 98% | 250mg |
¥291.60 | 2022-09-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T60020-250mg |
2,2,2-Trifluoro-1-(p-tolyl)ethanol |
446-65-1 | 98% | 250mg |
¥83.0 | 2023-09-06 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T839543-50mg |
2,2,2-Trifluoro-1-(p-tolyl)ethanol |
446-65-1 | 98% | 50mg |
¥96.30 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IT948-50mg |
2,2,2-Trifluoro-1-(p-tolyl)ethanol |
446-65-1 | 98% | 50mg |
154.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IT948-250mg |
2,2,2-Trifluoro-1-(p-tolyl)ethanol |
446-65-1 | 98% | 250mg |
583CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IT948-1g |
2,2,2-Trifluoro-1-(p-tolyl)ethanol |
446-65-1 | 98% | 1g |
972.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IT948-5g |
2,2,2-Trifluoro-1-(p-tolyl)ethanol |
446-65-1 | 98% | 5g |
3549.0CNY | 2021-07-12 | |
| TRC | T899393-10mg |
2,2,2-Trifluoro-1-(p-tolyl)ethanol |
446-65-1 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T899393-50mg |
2,2,2-Trifluoro-1-(p-tolyl)ethanol |
446-65-1 | 50mg |
$ 115.00 | 2022-06-02 | ||
| TRC | T899393-100mg |
2,2,2-Trifluoro-1-(p-tolyl)ethanol |
446-65-1 | 100mg |
$ 160.00 | 2022-06-02 |
2,2,2-Trifluoro-1-(p-tolyl)ethanol Suppliers
2,2,2-Trifluoro-1-(p-tolyl)ethanol Related Literature
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on 2,2,2-Trifluoro-1-(p-tolyl)ethanol
Comprehensive Overview of 2,2,2-Trifluoro-1-(p-tolyl)ethanol (CAS No. 446-65-1): Properties, Applications, and Market Insights
2,2,2-Trifluoro-1-(p-tolyl)ethanol (CAS No. 446-65-1) is a fluorinated aromatic alcohol with significant relevance in modern chemical research and industrial applications. This compound, characterized by its trifluoromethyl group and p-tolyl moiety, exhibits unique physicochemical properties that make it valuable in pharmaceuticals, agrochemicals, and specialty materials. The growing demand for fluorinated compounds in high-performance applications has positioned this molecule as a subject of increasing scientific and commercial interest.
The molecular structure of 2,2,2-Trifluoro-1-(p-tolyl)ethanol combines the electron-withdrawing effects of fluorine atoms with the aromatic stability of the toluene derivative. This configuration results in enhanced metabolic stability and lipophilicity, properties highly sought after in drug discovery. Recent studies highlight its potential as a building block for PET radiotracers and enzyme inhibitors, addressing current research trends in targeted therapies and diagnostic imaging.
In material science, 2,2,2-Trifluoro-1-(p-tolyl)ethanol serves as a precursor for advanced fluorinated polymers with improved thermal stability and chemical resistance. The compound's ability to modify surface properties makes it particularly valuable in developing water-repellent coatings and low-friction materials, responding to industry demands for sustainable high-performance solutions. These applications align with global market shifts toward environmentally friendly specialty chemicals.
Synthetic approaches to 2,2,2-Trifluoro-1-(p-tolyl)ethanol typically involve nucleophilic addition reactions to p-tolualdehyde derivatives, followed by reduction. Recent advancements in catalytic fluorination methods have improved the efficiency of its production, reducing environmental impact while maintaining high yields. The compound's chiral center also makes it interesting for asymmetric synthesis applications, particularly in the development of single-enantiomer pharmaceuticals.
Market analysis indicates steady growth for 2,2,2-Trifluoro-1-(p-tolyl)ethanol and related fluorinated intermediates, driven by expanding applications in life sciences and advanced materials. Current pricing trends reflect the compound's specialized nature, with purity grades above 98% commanding premium values in research and industrial markets. The Asia-Pacific region has emerged as a significant production hub, benefiting from established fluorochemical manufacturing infrastructure.
Safety considerations for handling 2,2,2-Trifluoro-1-(p-tolyl)ethanol follow standard laboratory protocols for fluorinated organics. While not classified as highly hazardous, appropriate personal protective equipment is recommended during manipulation. Storage under inert atmosphere helps maintain stability, particularly for high-purity samples intended for sensitive applications. These handling requirements are typical for specialty fluorochemicals of this class.
Emerging research directions for 2,2,2-Trifluoro-1-(p-tolyl)ethanol include exploration of its biocatalytic transformations and potential in supramolecular chemistry. The compound's unique stereoelectronic properties make it a promising candidate for developing molecular probes and functional materials with tailored properties. These developments align with current scientific priorities in green chemistry and materials innovation.
Quality control specifications for commercial 2,2,2-Trifluoro-1-(p-tolyl)ethanol typically include HPLC purity assessment, moisture content determination, and spectroscopic verification. Analytical methods such as 19F NMR provide sensitive detection of impurities, crucial for applications in pharmaceutical synthesis. These quality standards reflect the compound's role as a high-value intermediate in precision chemical processes.
Environmental fate studies suggest that 2,2,2-Trifluoro-1-(p-tolyl)ethanol undergoes moderate biodegradation under aerobic conditions, with the trifluoromethyl group influencing its persistence profile. Current waste management practices emphasize recovery and recycling where feasible, in line with growing industry emphasis on sustainable chemistry principles. These considerations are increasingly important in regulatory evaluations of fluorinated compounds.
The intellectual property landscape surrounding 2,2,2-Trifluoro-1-(p-tolyl)ethanol includes patents covering synthetic methods, derivative compounds, and specific applications. Recent filings indicate growing interest in its use for electronic materials and catalysis, reflecting broader trends in fluorochemical innovation. Companies active in this space continue to invest in process optimization and application development.
Future prospects for 2,2,2-Trifluoro-1-(p-tolyl)ethanol appear promising, with projected demand growth in pharmaceutical intermediates and advanced material applications. The compound's versatility as a fluorine-containing building block positions it well to meet evolving industry needs, particularly in areas requiring precise control of molecular properties. Ongoing research will likely uncover additional applications that further expand its commercial significance.
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